molecular formula C9H8Br2O2 B1641046 Methyl 2,4-dibromophenylacetate

Methyl 2,4-dibromophenylacetate

Cat. No.: B1641046
M. Wt: 307.97 g/mol
InChI Key: YZPNYLPAGHAAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dibromophenylacetate (C₉H₇Br₂O₂) is an organobromine ester characterized by a phenylacetate backbone substituted with bromine atoms at the 2- and 4-positions of the aromatic ring. This compound is synthesized via esterification of 2,4-dibromophenylacetic acid with methanol, typically under acidic catalysis (e.g., sulfuric acid) and reflux conditions, followed by purification through recrystallization .

Properties

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

methyl 2-(2,4-dibromophenyl)acetate

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3

InChI Key

YZPNYLPAGHAAPJ-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C=C(C=C1)Br)Br

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2,4-Dibromo-6-fluorophenylacetate (CAS 1803817-32-4)

Structural Differences :

  • Ester Group : Ethyl vs. methyl ester.
  • Substituents : Additional fluorine at the 6-position.
  • Molecular Formula : C₁₀H₉Br₂FO₂ .

Implications :

  • Fluorine’s electronegativity may alter electronic distribution, affecting reactivity in nucleophilic substitution or coupling reactions.

Methyl 2,4-Dibromo-3,6-difluorophenylacetate (CAS 2149601-12-5)

Structural Differences :

  • Substituents : Fluorine atoms at 3- and 6-positions.
  • Molecular Formula : C₉H₆Br₂F₂O₂ .

Implications :

  • Increased polarity may improve solubility in polar aprotic solvents compared to the non-fluorinated analog.

2,4-Dichlorophenoxy Acetate

Structural Differences :

  • Halogens : Chlorine replaces bromine.
  • Backbone: Phenoxy acetate vs. phenylacetate.
  • Molecular Formula : C₈H₆Cl₂O₃ .

Implications :

  • Lower molecular weight and polarizability compared to brominated analogs may result in lower melting/boiling points.

2,4-Difluorophenylacetic Acid

Structural Differences :

  • Halogens : Fluorine replaces bromine.
  • Functional Group : Carboxylic acid vs. ester.
  • Molecular Formula : C₈H₆F₂O₂ .

Implications :

  • The carboxylic acid group increases acidity (pKa ~2–3), enabling salt formation for pharmaceutical formulations.
  • Fluorine’s strong electronegativity may enhance metabolic stability compared to brominated esters.

Data Table: Comparative Properties of Methyl 2,4-Dibromophenylacetate and Analogs

Compound Molecular Formula Substituents (Positions) Key Functional Group
This compound C₉H₇Br₂O₂ Br (2,4) Methyl ester
Ethyl 2,4-dibromo-6-fluorophenylacetate C₁₀H₉Br₂FO₂ Br (2,4), F (6) Ethyl ester
Methyl 2,4-dibromo-3,6-difluorophenylacetate C₉H₆Br₂F₂O₂ Br (2,4), F (3,6) Methyl ester
2,4-Dichlorophenoxy acetate C₈H₆Cl₂O₃ Cl (2,4) Phenoxy ester
2,4-Difluorophenylacetic acid C₈H₆F₂O₂ F (2,4) Carboxylic acid

Notes:

  • Bromine’s higher atomic weight and polarizability confer greater thermal stability and lipophilicity compared to chlorine or fluorine analogs.
  • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric protection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.